molecular formula C19H23N3O3 B2397843 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide CAS No. 866009-70-3

2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide

Cat. No.: B2397843
CAS No.: 866009-70-3
M. Wt: 341.411
InChI Key: VGFSCJWDINDSRH-UHFFFAOYSA-N
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Description

2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide is a carbohydrazide derivative characterized by a central benzene ring substituted with an amino group at the 2-position. The tert-butyl group and 3-methoxybenzoyl moiety are attached to the hydrazide nitrogen atoms, conferring steric bulk and electronic modulation.

Properties

IUPAC Name

2-amino-N-tert-butyl-N'-(3-methoxybenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-19(2,3)22(18(24)15-10-5-6-11-16(15)20)21-17(23)13-8-7-9-14(12-13)25-4/h5-12H,20H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFSCJWDINDSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1N)NC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(tert-butyl)-N’-(3-methoxybenzoyl)benzenecarbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino benzoic acid with tert-butyl isocyanide, followed by the introduction of 3-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(tert-butyl)-N’-(3-methoxybenzoyl)benzenecarbohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-N-(tert-butyl)-N’-(3-methoxybenzoyl)benzenecarbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(tert-butyl)-N’-(3-methoxybenzoyl)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Electronic and Steric Modulation

  • 3,4,5-Trimethoxy-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide includes multiple methoxy groups, enhancing electron-donating capacity and solubility compared to the single 3-methoxy group in the target compound .

Data Table: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide C₁₉H₂₂N₄O₃ ~362.4 -NH₂, -OCH₃, tert-butyl Catalysis, medicinal chemistry
4-(tert-butyl)-N'-[(E)-4-(3-chlorobenzyloxy)benzylidene]benzenecarbohydrazide C₂₅H₂₄ClN₃O₂ 420.94 -Cl, -OCH₂C₆H₄Cl Metal-ligand complexes
N'-Methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide C₁₇H₁₆N₄OS 324.4 -SCH₃, quinazolinyl Enzyme inhibition
3,4,5-Trimethoxy-N’-(2-oxoindolin-3-yliden)benzenecarbohydrazide C₁₇H₁₆N₄O₅ ~364.3 -OCH₃ (×3), indole Anticancer research

Biological Activity

2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide can be represented as follows:

  • Molecular Formula : C15H20N4O3
  • Molecular Weight : 288.35 g/mol

Preliminary studies suggest that compounds with similar structural features exhibit anticancer activity primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific mechanism for 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide remains under investigation, but it is hypothesized to involve similar pathways.

Anticancer Efficacy

Recent studies have evaluated the anticancer properties of related compounds which may provide insights into the activity of 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide. For instance, a compound structurally similar to this hydrazide was found to exhibit significant growth inhibition across multiple cancer cell lines with growth inhibition concentrations (GI50) in the nanomolar range .

Table 1: Anticancer Activity Summary

Compound NameCell Line TestedGI50 (nM)Mechanism
Compound AU87200Tubulin Inhibition
Compound BBE18.9Tubulin Inhibition
2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazideTBDTBDTBD

Case Studies

  • Study on Structural Analogues : A study involving 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated that modifications in the benzoyl group significantly enhanced anticancer activity against melanoma and prostate cancer cells . This suggests that structural variations in compounds like 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide could similarly affect its efficacy.
  • Combination Therapy : Research has indicated that combining certain hydrazides with radiation therapy can enhance cytotoxic effects in resistant cancer cell lines, implying that 2-amino-N-(tert-butyl)-N'-(3-methoxybenzoyl)benzenecarbohydrazide may also have synergistic effects when used alongside conventional treatments .

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